![molecular formula C5H6ClN B3272219 1H-Pyrrole, 2-chloro-5-methyl- CAS No. 56454-32-1](/img/structure/B3272219.png)
1H-Pyrrole, 2-chloro-5-methyl-
Overview
Description
“1H-Pyrrole, 2-chloro-5-methyl-” is a chemical compound with the molecular formula C5H6ClN . It is a variant of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole and its derivatives has been a subject of interest in the field of organic chemistry . Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 2-chloro-5-methyl-” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound has a chlorine atom substituted at the 2nd position and a methyl group at the 5th position of the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . It can also undergo Michael addition with electrophilic olefins .Mechanism of Action
While the specific mechanism of action for “1H-Pyrrole, 2-chloro-5-methyl-” is not mentioned in the search results, pyrrole-containing compounds are known to exhibit diverse biological activities . For instance, some pyrrole-containing drugs are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Safety and Hazards
While specific safety and hazard information for “1H-Pyrrole, 2-chloro-5-methyl-” is not available in the search results, it is generally recommended to handle pyrrole and its derivatives with care. They should be used only in well-ventilated areas, and contact with skin, eyes, and clothing should be avoided .
properties
IUPAC Name |
2-chloro-5-methyl-1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-4-2-3-5(6)7-4/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZLUYGSFOCME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 2-chloro-5-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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